1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
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Overview
Description
1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with phenylhydrazine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and explosives.
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of the target compound.
Phenylhydrazine: Another precursor used in the synthesis.
1,2,4-Triazolo[4,3-a]pyridine derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is unique due to its specific triazolotriazine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89569-72-2 |
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Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C11H9N5O/c1-15-7-12-16-11(15)13-10(17)9(14-16)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
HLMRSTWLGQJMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN2C1=NC(=O)C(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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